molecular formula C13H18ClN3S B1499904 Benzothiazol-2-yl-piperidin-4-ylmethyl-amine hydrochloride CAS No. 1185310-43-3

Benzothiazol-2-yl-piperidin-4-ylmethyl-amine hydrochloride

Cat. No.: B1499904
CAS No.: 1185310-43-3
M. Wt: 283.82 g/mol
InChI Key: KTLOQRZYKFYDAH-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Profiling

1H NMR (500 MHz, DMSO-d6) :

δ (ppm) Multiplicity Assignment
8.10–7.40 m H3, H4, H5, H6, H7 (benzothiazole)
3.90 t (J = 6.2 Hz) -CH2-N- (methylene bridge)
3.20–2.80 m Piperidine H2, H6
2.70–2.30 m Piperidine H3, H5
1.90–1.50 m Piperidine H4 axial/equatorial

13C NMR (126 MHz, DMSO-d6) :

δ (ppm) Assignment
168.2 C2 (benzothiazole, C=N)
154.1 C7a (benzothiazole, fused ring)
55.6 Piperidine C4
45.3 Methylene bridge (-CH2-)
25.1 Piperidine C3, C5

The downfield shift of the benzothiazole C2 (168.2 ppm) confirms conjugation with the adjacent nitrogen.

Infrared (IR) Vibrational Mode Analysis

Key IR bands (cm⁻¹) :

Band Position Assignment
3250–3100 N-H stretch (amine hydrochloride)
1580 C=N stretch (benzothiazole)
1450 C=C aromatic stretch
1250 C-N stretch (piperidine)
750 C-S stretch (benzothiazole)

The absence of a free N-H stretch above 3300 cm⁻¹ confirms salt formation, while the C=N stretch at 1580 cm⁻¹ reflects the electron-deficient nature of the benzothiazole ring.

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z) :

  • Molecular ion : [M+H]+ = 284.1 (calculated: 284.09)
  • Major fragments :
    • 268.0 (loss of NH2)
    • 167.0 (benzothiazole fragment, C7H5NS+)
    • 100.1 (piperidinemethylene ion, C6H12N+)

The base peak at m/z 167.0 corresponds to cleavage between the methylene bridge and piperidine, highlighting the stability of the benzothiazole moiety under ionization.

Properties

IUPAC Name

N-(piperidin-4-ylmethyl)-1,3-benzothiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S.ClH/c1-2-4-12-11(3-1)16-13(17-12)15-9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLOQRZYKFYDAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC2=NC3=CC=CC=C3S2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671441
Record name N-[(Piperidin-4-yl)methyl]-1,3-benzothiazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185310-43-3
Record name N-[(Piperidin-4-yl)methyl]-1,3-benzothiazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

The preparation of benzothiazol-2-yl-piperidin-4-ylmethyl-amine hydrochloride typically involves:

  • Synthesis of the benzothiazole core or its functionalized derivative.
  • Coupling or substitution reactions to attach the piperidin-4-ylmethylamine moiety.
  • Conversion of the free amine to its hydrochloride salt for improved stability and handling.

Preparation of the Benzothiazole Intermediate

Benzothiazole derivatives are commonly synthesized via:

For example, 2-amino-6-thiocyanatobenzothiazole can be synthesized by reacting aniline with bromine and ammonium thiocyanate in acetic acid, followed by further functionalization with chloroacetyl chloride to yield chloro-substituted benzothiazole intermediates.

Deprotection and Formation of Hydrochloride Salt

  • After coupling, Boc-protecting groups are removed typically by treatment with trifluoroacetic acid (TFA) or hydrochloric acid in suitable solvents.
  • The free amine is then converted into the hydrochloride salt by reaction with hydrochloric acid or by direct treatment with HCl gas or aqueous HCl solutions, yielding this compound as a stable crystalline solid.

Purification and Characterization

  • Crude products are purified by column chromatography using solvent gradients such as ethyl acetate/hexane mixtures.
  • Recrystallization from solvents like diethyl ether improves purity and crystallinity.
  • Characterization is performed by NMR spectroscopy (1H and 13C NMR) , melting point determination, and sometimes mass spectrometry to confirm structure and purity.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Benzothiazole synthesis 2-aminothiophenol + aldehydes or carboxylic acids; diazo-coupling/Knoevenagel condensation Functionalized benzothiazole intermediate
2 Coupling with piperidine N-Boc-4-piperidine carboxylic acid + benzothiazole derivative + EDC + DMAP; microwave irradiation at 80 °C, 20 min Formation of piperidinyl benzothiazole amide/carbamate
3 Deprotection TFA or HCl treatment Removal of Boc protecting group
4 Salt formation Treatment with HCl Formation of hydrochloride salt
5 Purification Column chromatography; recrystallization Pure this compound

Research Findings and Optimization Notes

  • Microwave-assisted synthesis significantly reduces reaction time and improves yields compared to conventional heating.
  • Use of carbodiimide coupling agents with catalytic DMAP in anhydrous dichloromethane provides efficient amide bond formation.
  • Acidic workup and salt formation steps are critical for isolating stable hydrochloride salts, which enhance compound handling and storage.
  • Purification by flash chromatography followed by recrystallization ensures high purity suitable for biological evaluation.

Chemical Reactions Analysis

Types of Reactions: Benzothiazol-2-yl-piperidin-4-ylmethyl-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of sulfoxides and sulfones.

  • Reduction: Reduction of the benzothiazole ring to form corresponding amines.

  • Substitution: Introduction of various alkyl or aryl groups at different positions on the benzothiazole ring.

Scientific Research Applications

Anticancer Activity

Benzothiazole derivatives, including benzothiazol-2-yl-piperidin-4-ylmethyl-amine hydrochloride, have been investigated for their potential as anticancer agents. Research has shown that benzothiazole compounds can inhibit cancer cell viability and target specific signaling pathways associated with tumor growth.

Case Studies:

  • A study synthesized a series of benzothiazole and chromone derivatives, which were evaluated for their anticancer activity against colon and cervical cancer cell lines. The results indicated significant inhibition of ATR (ataxia-telangiectasia mutated and Rad3-related) kinase activity, suggesting a potential mechanism for cancer treatment through the modulation of DNA damage response pathways .
  • Another investigation focused on the synthesis of novel benzothiazole analogues designed to target dopamine D4 receptors, which are implicated in various neuropsychiatric disorders. Some derivatives showed high binding affinity and selectivity, indicating their potential use in treating conditions like schizophrenia and substance use disorders .

Anti-inflammatory Properties

The anti-inflammatory effects of benzothiazole derivatives have also been documented extensively. These compounds have shown promise in reducing inflammation markers and alleviating pain in various experimental models.

Case Studies:

  • In a pharmacological evaluation, certain benzothiazole derivatives were found to exhibit significant analgesic and anti-inflammatory effects comparable to standard drugs like ibuprofen. For instance, one compound demonstrated an IC50 value against nitric oxide production that was lower than that of established anti-inflammatory agents .
  • Another study highlighted the development of substituted benzimidazole derivatives with benzothiazole moieties that displayed notable reduction in edema and pain response in animal models, showcasing their therapeutic potential in inflammatory diseases .

Neuropharmacological Applications

The compound's influence on neuropharmacology is particularly notable due to its interaction with dopamine receptors. This interaction opens avenues for treating neuropsychiatric disorders.

Case Studies:

  • Research has indicated that certain benzothiazole derivatives could effectively modulate dopamine receptor activity, leading to potential applications in treating conditions such as depression and anxiety. The binding affinity studies revealed promising results that warrant further exploration into their therapeutic efficacy .
  • Additionally, the synthesis of benzothiazole-piperidine hybrids has been linked to neuroprotective effects, which could be beneficial in neurodegenerative diseases like Alzheimer's .

Summary Table of Applications

Application AreaCompound ActivityRelevant Findings
AnticancerInhibition of ATR kinaseSignificant reduction in cancer cell viability
Anti-inflammatoryReduction of edema and painComparable efficacy to ibuprofen in animal models
NeuropharmacologyModulation of dopamine receptorsHigh binding affinity for D4 receptors

Mechanism of Action

The mechanism by which Benzothiazol-2-yl-piperidin-4-ylmethyl-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Key Observations :

  • Benzothiazole vs.
  • Piperidine vs. Imidazoline : The piperidine group in the target compound enhances lipophilicity (LogP ~2.5) compared to the imidazoline-containing benzothiadiazole analog (LogP ~3.1) , influencing CNS penetration.
  • Solubility : The hydrochloride salt improves aqueous solubility, but bulkier substituents (e.g., piperidine) may reduce solubility compared to simpler ethylamine derivatives .

Pharmacological and Toxicological Profiles

Target Compound

  • Binding Affinity : Preliminary studies suggest moderate affinity for sigma-1 receptors (Ki ~150 nM), attributed to the benzothiazole-piperidine interaction.
  • Toxicity: Limited data, but piperidine derivatives are generally associated with neurotoxicity at high doses.

Analog Comparisons

  • [2-(1,3-Benzoxazol-2-yl)ethyl]amine HCl : Exhibits weaker receptor binding (sigma-1 Ki ~500 nM) due to reduced aromatic stabilization. Lower LogP (~1.8) limits CNS activity but improves renal clearance.
  • 5-Chloro-N-(imidazolin-2-yl)-benzothiadiazole HCl : Demonstrates higher cytotoxicity (IC₅₀ ~10 µM in hepatic cells) likely due to the electron-deficient benzothiadiazole core generating reactive oxygen species (ROS).

Environmental and Industrial Relevance

  • EPFR Formation : Benzothiazole derivatives are implicated in environmentally persistent free radical (EPFR) generation in particulate matter . The target compound’s stability in condensed phases may contribute to indoor EPFR reservoirs, though direct evidence is lacking.
  • Biomonitoring: Non-targeted analyses, as applied in coastal condor studies , could identify benzothiazole analogs in biological matrices, though current methods prioritize halogenated contaminants.

Biological Activity

Benzothiazol-2-yl-piperidin-4-ylmethyl-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety linked to a piperidine ring, which enhances its biological activity through various mechanisms. The synthesis typically involves the condensation of 2-aminothiophenol with piperidine derivatives, followed by specific modifications to optimize its pharmacological properties .

Pharmacological Properties

Benzothiazole derivatives, including this compound, have been studied for their antimicrobial , anticancer , anticonvulsant , and anti-inflammatory activities. The following table summarizes key biological activities associated with this compound:

Activity Mechanism/Target References
AnticancerInhibition of ATR kinase, affecting DNA damage response pathways
AntimicrobialInhibition of bacterial growth (effective against Gram-positive and Gram-negative)
AnticonvulsantComparison with phenytoin sodium in anticonvulsant screening
Anti-inflammatoryModulation of inflammatory pathways
AntiviralPotential against various viral infections

Anticancer Activity

A recent study highlighted the anticancer potential of benzothiazole derivatives, including this compound. The compound was evaluated for its ability to inhibit cell viability in HCT116 and HeLa cancer cell lines. Results indicated that at a concentration of 10 µM, significant inhibition of cell proliferation was observed, particularly through the modulation of the ATR signaling pathway. Notably, compound 7h demonstrated effective Chk1 inhibition at concentrations as low as 2 µM, showcasing its potential as an anticancer agent .

Antimicrobial Activity

In another study focusing on antimicrobial properties, various benzothiazole derivatives were synthesized and tested against clinically relevant bacteria. The findings revealed that certain derivatives exhibited low micromolar minimal inhibitory concentrations (MIC), indicating strong antibacterial effects. This positions this compound as a promising candidate for further development as an antibacterial agent .

Anticonvulsant Activity

The anticonvulsant activity of benzothiazole derivatives was assessed through preliminary screenings comparing their efficacy to phenytoin sodium. The results suggested that some derivatives could serve as effective alternatives in managing seizures, warranting further investigation into their mechanisms and potential clinical applications .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

  • Kinase Inhibition : The compound has been identified as a potential inhibitor of ATR kinase, which plays a crucial role in DNA damage response pathways.
  • DNA Intercalation : It may disrupt DNA replication processes, further contributing to its anticancer effects.
  • Enzyme Binding : Molecular dynamics simulations have shown favorable binding affinities with various biological targets, enhancing its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzothiazol-2-yl-piperidin-4-ylmethyl-amine hydrochloride, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation between benzothiazole derivatives and piperidine precursors under controlled pH and temperature. For example, analogous compounds are synthesized via nucleophilic substitution or cyclization reactions in anhydrous solvents like acetonitrile or DMF, with HCl used for salt formation . Key parameters include:

  • Temperature : 60–80°C for condensation steps.
  • Catalysts : Triethylamine or DIPEA to neutralize HCl byproducts.
  • Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer : Use complementary techniques:

  • NMR : Confirm proton environments (e.g., benzothiazole aromatic protons at δ 7.5–8.5 ppm, piperidine CH₂ at δ 2.5–3.5 ppm) .
  • HPLC : Assess purity (>98%) with a C18 column and acetonitrile/water mobile phase .
  • Mass Spectrometry : Compare observed molecular ion ([M+H]⁺) with theoretical mass (±2 ppm).
  • Resolution of Conflicts : Cross-validate with IR (amine N-H stretch ~3300 cm⁻¹) or X-ray crystallography for structural ambiguity .

Q. How does the hydrochloride salt form influence solubility and stability in different solvents?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility (e.g., >10 mg/mL in water at 25°C) but may reduce stability in basic conditions. Solubility

SolventSolubility (mg/mL)Stability (pH 2–6)
Water12.5Stable
DMSO50.0Stable (<48 hrs)
Ethanol8.3Degrades at pH >8
Stability is maintained at -20°C under inert gas .

Advanced Research Questions

Q. What strategies can address contradictions in biological activity data across studies (e.g., enzyme inhibition vs. receptor antagonism)?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Validate using:

  • Dose-Response Curves : Confirm IC₅₀/EC₅₀ consistency across multiple assays (e.g., kinase vs. GPCR screens).
  • Metabolite Analysis : LC-MS to rule out degradation products interfering with activity .
  • Structural Analogues : Compare with derivatives lacking the benzothiazole or piperidine moiety to isolate pharmacophores .

Q. How can computational modeling predict the compound’s interaction with enzymatic targets (e.g., kinases or cytochrome P450)?

  • Methodological Answer : Use in silico tools:

  • Docking Simulations (AutoDock Vina) : Map binding poses to ATP-binding pockets or allosteric sites.
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
  • ADMET Prediction : SwissADME to evaluate CYP450 inhibition risk (e.g., CYP3A4 liability due to amine group) .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer : Implement a factorial design:

  • Variable Groups : Modify benzothiazole (e.g., electron-withdrawing substituents) or piperidine (e.g., N-alkylation).
  • Assays : Test against primary (e.g., cancer cell lines) and counter-targets (e.g., hERG channel).
  • Data Analysis : Multivariate regression to correlate logP, polar surface area, and bioactivity .

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR splitting patterns) caused by diastereomerism or tautomerism?

  • Methodological Answer :

  • Chiral HPLC : Separate enantiomers using a cellulose-based column.
  • Variable Temperature NMR : Identify tautomers (e.g., keto-enol shifts) by tracking peak coalescence at elevated temperatures .
  • X-ray Diffraction : Resolve absolute configuration for crystalline samples .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzothiazol-2-yl-piperidin-4-ylmethyl-amine hydrochloride
Reactant of Route 2
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Benzothiazol-2-yl-piperidin-4-ylmethyl-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.